molecular formula C8H5ClN2S B1461714 2-(6-Chloropyridin-3-yl)thiazole CAS No. 760193-03-1

2-(6-Chloropyridin-3-yl)thiazole

Cat. No.: B1461714
CAS No.: 760193-03-1
M. Wt: 196.66 g/mol
InChI Key: NBOYQXISDXLPDL-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-3-yl)thiazole” is a chemical compound that belongs to the family of thiazole derivatives. It has a molecular formula of C8H5ClN2S . The compound has an average mass of 196.657 Da and a monoisotopic mass of 195.986191 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched resources. Its molecular weight is reported to be 196.66 g/mol.

Scientific Research Applications

Synthesis and Properties of Thiazole Derivatives

Thiazole derivatives, including 2-(6-Chloropyridin-3-yl)thiazole, are crucial in the field of organic and medicinal chemistry due to their versatile biological and pharmacological properties. Various methods have been developed for the synthesis of thiazole and its derivatives, focusing on enhancing their pharmacological potential. The chemical properties of thiazole derivatives are significant for their applications in developing new therapeutic agents with diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer activities (Leoni et al., 2014; Leoni et al., 2014).

Biological and Medicinal Applications

Thiazole derivatives are known for their broad spectrum of biological activities. Studies have shown that thiazole and its derivatives possess significant antibacterial activity against various bacteria and pathogens, highlighting their potential in antimicrobial therapy (Mohanty et al., 2021). Additionally, the thiazole ring is a key feature in many natural and synthetic bioactive molecules, underscoring its importance in drug discovery and development (Bhat & Belagali, 2020).

Advances in Thiazole-Based Compounds

Research into thiazole derivatives continues to yield promising results for various therapeutic applications. For instance, novel benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory properties, providing insights into the development of new therapeutic agents (Raut et al., 2020). Moreover, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been studied for their chemical and biological properties, highlighting the versatility and therapeutic potential of thiazole derivatives (Abdurakhmanova et al., 2018).

Future Directions

While the specific future directions for “2-(6-Chloropyridin-3-yl)thiazole” are not mentioned in the searched resources, thiazole derivatives are of interest in various fields, including medicinal chemistry . They have been studied for their potential as insecticides and in cancer therapy .

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyridin-3-yl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The interactions of this compound with these biomolecules often involve binding to active sites, leading to inhibition or activation of enzymatic activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of kinases and other signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOYQXISDXLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660454
Record name 2-Chloro-5-(1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760193-03-1
Record name 2-Chloro-5-(1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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